molecular formula C11H14N2O2S2 B7766176 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide

2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide

Cat. No.: B7766176
M. Wt: 270.4 g/mol
InChI Key: GEOIYFLEWGZJBK-UHFFFAOYSA-N
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Description

2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide is a synthetic organic compound characterized by the presence of a dithiolane ring, a phenoxy group, and a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide typically involves the reaction of 4-(1,3-dithiolan-2-yl)phenol with appropriate reagents to introduce the hydroxyethanimidamide group. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the desired product .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dithiolane ring can yield sulfoxides or sulfones, while reduction of the hydroxyethanimidamide group can produce amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide is not well-documented. its structural features suggest that it could interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The dithiolane ring and hydroxyethanimidamide group may play crucial roles in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1,3-dithiolan-2-yl)phenoxy]-N’-hydroxyethanimidamide is unique due to the combination of its dithiolane ring, phenoxy group, and hydroxyethanimidamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[4-(1,3-dithiolan-2-yl)phenoxy]-N'-hydroxyethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2S2/c12-10(13-14)7-15-9-3-1-8(2-4-9)11-16-5-6-17-11/h1-4,11,14H,5-7H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEOIYFLEWGZJBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=C(C=C2)OCC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371283
Record name 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262607-85-2
Record name 2-[4-(1,3-Dithiolan-2-yl)phenoxy]-N-hydroxyethanimidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=262607-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-(1,3-Dithiolan-2-yl)phenoxy]acetamidoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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